methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
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Overview
Description
Methyl 3-oxotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound with the molecular formula C9H10O3 It is known for its unique tricyclic structure, which includes a ketone and an ester functional group
Preparation Methods
The synthesis of methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves the reaction of tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can be compared with similar compounds such as:
Methyl 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: This compound has a similar tricyclic structure but differs in the position of the ketone group.
5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of both ketone and ester functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90704-22-6 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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